Aspirin-codeine
Overview
Description
Aspirin-codeine is a combination medication that is commonly used for the treatment of mild to moderate pain. It is a combination of two drugs, aspirin and codeine, which work together to provide pain relief. Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) that works by reducing inflammation, while codeine is an opioid pain medication that works by blocking pain signals in the brain.
Scientific Research Applications
Efficacy in Pain Management
Aspirin-codeine combinations have been evaluated for their effectiveness in managing pain. In particular, the efficacy and safety profiles of aspirin and acetaminophen with codeine were compared in the treatment of post-operative dental pain and tension-type headaches. These studies found statistically significant efficacy of aspirin-codeine combinations for all measures compared with placebo at all time points. In the dental pain study, aspirin-codeine provided significant analgesic efficacy compared to placebo use and comparable efficacy with acetaminophen with codeine therapy after impacted third molar extraction and in tension-type headaches (Gatoulis, Voelker, & Fisher, 2012).
Structural and Chemical Analysis
Research has also focused on the structural and chemical analysis of codeine complexes with d-block elements. The study aimed to understand the synthesis and stereochemistry of new iron, cobalt, nickel, copper, and zinc complexes of codeine in both solution and solid states. It involved analyzing the prepared complexes using infrared spectra, magnetic susceptibility, solid reflectance spectral measurements, and thermal data to infer the structures (Zayed, El-shahat, & Abdullah, 2005).
Cancer Research and Chemoprevention
Aspirin has been a subject of interest in cancer research. Its regular use has been linked with reduced incidence and mortality of various cancers, including colorectal cancer. Molecular pathological epidemiology (MPE) research has shown that aspirin use is associated with better prognosis and clinical outcome in PIK3CA-mutated colorectal carcinoma. This suggests that somatic PIK3CA mutation may serve as a molecular biomarker that predicts response to aspirin therapy (Ogino, Lochhead, Giovannucci, Meyerhardt, Fuchs, & Chan, 2014).
properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C9H8O4/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12)/t11-,12+,13-,17-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESHVCAYLZYGOX-FFHNEAJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893917 | |
Record name | Aspirin mixture with Codeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
co-Codaprin | |
CAS RN |
130320-48-8 | |
Record name | Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α,6α)-, mixt. with 2-(acetyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130320-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspirin mixture with Codeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130320488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspirin mixture with Codeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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